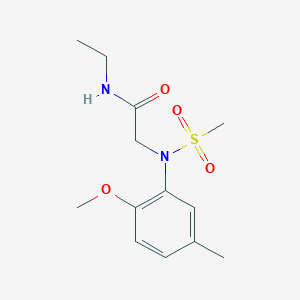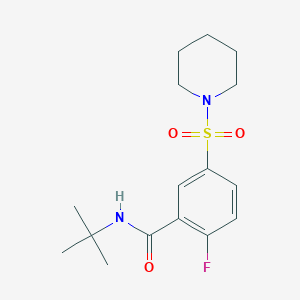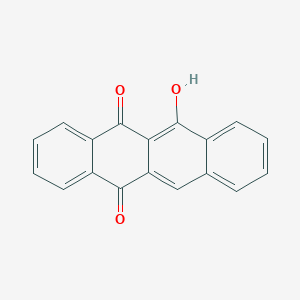
N-allyl-N'-4-biphenylylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-4-biphenylylthiourea, commonly known as ABT, is a chemical compound that has been widely used in scientific research for its various applications. It is a thiourea derivative that has been synthesized by many researchers due to its unique properties. ABT has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ABT involves the inhibition of cytochrome P450 enzymes. ABT binds to the heme group of cytochrome P450 enzymes, preventing the binding of substrates and the subsequent metabolism of drugs and other xenobiotics. This leads to an increase in the concentration of drugs and other xenobiotics in the body, which can have therapeutic or toxic effects.
Biochemical and Physiological Effects:
ABT has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. ABT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ABT has been shown to have cardioprotective effects in animal models of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ABT has several advantages for lab experiments. It is a selective inhibitor of cytochrome P450 enzymes, which allows for the study of the role of these enzymes in drug metabolism and toxicity. ABT is also a fluorescent probe, which allows for the detection of thiols in biological samples. However, ABT has several limitations for lab experiments. It has a short half-life in vivo, which limits its use in animal studies. Additionally, ABT can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of ABT. One area of research is the development of more potent and selective inhibitors of cytochrome P450 enzymes. Another area of research is the development of ABT-based fluorescent probes for the detection of thiols in biological samples. Additionally, ABT could be used as a tool to study the role of oxidative stress and inflammation in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of ABT involves the reaction of N-allylthiourea and 4-biphenylcarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to ABT. The reaction is carried out under mild conditions and yields a high purity product. Several modifications have been made to the synthesis method to improve the yield and purity of ABT.
Applications De Recherche Scientifique
ABT has been widely used in scientific research for its various applications. It has been used as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. ABT has also been used as a tool to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, ABT has been used as a fluorescent probe to detect thiols in biological samples.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIAWFYCMJSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)


![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)

![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)
![2-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloroimidazo[1,2-a]pyridine](/img/structure/B5083595.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)